molecular formula C20H41NO4S B024238 N-Stearoyl Taurine CAS No. 63155-80-6

N-Stearoyl Taurine

Cat. No. B024238
CAS RN: 63155-80-6
M. Wt: 391.6 g/mol
InChI Key: LMIJIHJZVURGQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of taurine derivatives, including NST, often involves N-terminal taurine acylations. This method allows for the creation of water-soluble peptidomimetics with taurine-containing peptides, N- and O-conjugates, and sulfonopeptides. The process typically uses N-protection of taurine with Cbz and SO2-activation with benzotriazole followed by coupling with amino esters, dipeptides, and nucleophiles (Vertesaljai et al., 2014).

Molecular Structure Analysis

The molecular structure of NST involves a taurine molecule where the amino group is acylated with a stearoyl moiety, creating a compound that combines the properties of taurine with the long hydrophobic chain of stearic acid. This structure contributes to its unique physicochemical properties, enabling it to interact with biological membranes and proteins differently than taurine alone.

Chemical Reactions and Properties

NST's chemical properties are influenced by both the sulfonic acid group of taurine and the stearoyl chain. Taurine's reactivity, especially in forming N- and O-conjugates, plays a significant role in the compound's ability to participate in various chemical reactions. These reactions can include esterification and sulfonation processes crucial for synthesizing NST and related compounds (Vertesaljai et al., 2014).

Physical Properties Analysis

The physical properties of NST, such as solubility, melting point, and thermal stability, are significantly affected by the hydrophobic stearoyl chain and the hydrophilic taurine portion. The amphiphilic nature of NST makes it soluble in various solvents, affecting its application in different fields. The specific physical properties would depend on the synthesis method and the conditions under which NST is prepared and stored.

Chemical Properties Analysis

NST's chemical properties include its behavior in biological systems, reactivity with other compounds, and stability under different conditions. The stearoyl moiety's presence impacts NST's interaction with cell membranes, potentially affecting its absorption, distribution, and mechanism of action within biological systems. Moreover, the stability of NST in different pH environments and its reactivity with other molecules are crucial for its application in research and industry.

Scientific Research Applications

  • Testicular and Sperm Toxicity Amelioration : Taurine has shown effectiveness in attenuating poor sperm quality and testicular toxicity induced by nandrolone decanoate in rats. This finding suggests its potential for promoting steroidogenesis and providing antioxidant, anti-inflammatory, and anti-apoptotic effects (Ahmed, 2015).

  • Lipid Profile Modulation : Taurine has been found to partially prevent the negative effects of anabolic androgenic steroids on the lipid profile, indicating its therapeutic potential in conditions associated with high levels of plasma androgens (Roșca et al., 2019).

  • Therapeutic Potential in Various Diseases : Taurine analogues, including N-Stearoyl Taurine, have potential as anti-convulsant, anti-alcoholic, and anti-cancer agents (Gupta, Win, & Bittner, 2005).

  • Brain Development and Neurological Disorders : Taurine plays a significant role in brain development, including neuronal proliferation and stem cell differentiation. It is also implicated in the improvement of brain development in clinical applications (Li, Gao, & Liu, 2017).

  • Stroke and Inflammation : Taurine reduces ischemic brain damage by suppressing inflammation and shows potential in stroke treatment (Sun et al., 2012).

  • Obesity and Inflammation : Taurine supplementation, in combination with nutritional counseling, can increase adiponectin levels and decrease markers of inflammation and lipid peroxidation in obese women (Rosa et al., 2014).

  • Immunoregulatory Properties : Taurine is key in modulating apoptosis in various cell types and has potential immunoregulatory properties (Redmond, Stapleton, Neary, & Bouchier‐Hayes, 1998).

  • Therapeutic Role in Neurodevelopmental Disorders : It plays a therapeutic role in neurodevelopmental disorders and has ameliorating effects against neurological disorders like neurodegenerative diseases, stroke, epilepsy, and diabetic neuropathy (Jakaria et al., 2019).

  • Cancer Progression and Inflammatory Diseases : Taurine and its haloamines can induce responses against inflammatory diseases and improve cancer therapeutic outcomes (Baliou et al., 2020).

  • Diabetes Mellitus : Taurine has cytoprotective properties beneficial against type 1 and type 2 diabetes mellitus and their complications (Sirdah, 2015).

Safety And Hazards

There is limited information available on the safety and hazards of N-Stearoyl Taurine .

properties

IUPAC Name

2-(octadecanoylamino)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25/h2-19H2,1H3,(H,21,22)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIJIHJZVURGQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276578
Record name N-Stearoyl Taurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Stearoyl Taurine

CAS RN

63155-80-6
Record name N-Stearoyl Taurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Stearoyltaurine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
O Sasso, S Pontis, A Armirotti… - Proceedings of the …, 2016 - National Acad Sciences
… No such changes were observed with two other NAT species: N-stearoyl-taurine [NAT(18:0)], which only showed a transient decrease 6 h after wounding (Fig. 4N), and N-oleoyl-taurine […
Number of citations: 41 www.pnas.org
B Tan, YW Yu, MF Monn, HV Hughes, DK O'Dell… - … of Chromatography B, 2009 - Elsevier
… N-arachidonoyl tyrosine had the lowest endogenous level (0.3 pmol g −1 ) and the highest levels were from N-arachhidonoyl taurine and N-stearoyl taurine (300 and 333 pmol g −1 ), …
Number of citations: 35 www.sciencedirect.com
S Lin, B Kanawati, L Liu, M Witting, M Li, J Huang… - Talanta, 2014 - Elsevier
… Fatty acids as well as fatty acid conjugated metabolites including N-acyl taurine (N-palmitoyl taurine, N-oleoyl taurine, N-linoleoyl taurine, N-arachidonoyl taurine and N-stearoyl taurine) …
Number of citations: 39 www.sciencedirect.com
M Aichler, D Borgmann, J Krumsiek, A Buck… - Cell metabolism, 2017 - cell.com
… In the D core network, N-stearoyl taurine was correlated to cholesterol sulfate in the diabetes core network (Figure 3B). Of the five N-acyl-taurines that accumulated in mouse LHI, only N-…
Number of citations: 88 www.cell.com
N Fricke, K Raghunathan, A Tiwari… - ACS Central …, 2022 - ACS Publications
… Of the 850 compounds screened, three compounds (TLCK hydrochloride, N-stearoyl taurine, and thio-miltefosine) significantly affected both the percentage of phase-separated vesicles …
Number of citations: 9 pubs.acs.org
MA Kamleh, O McLeod, A Checa… - Journal of proteome …, 2018 - ACS Publications
… Another group of interesting compounds associated with the dynamics of ICCAD were N-stearoyl taurine (β = −0.008, p = 0.001) and N-palmitoyl taurine (β = −0.011, p = 0.009). …
Number of citations: 13 pubs.acs.org
AV Sorokin, AF Domenichiello, AK Dey, ZX Yuan… - Journal of Investigative …, 2018 - Elsevier
… Excessive nucleotide accumulation and altered phospholipase activity might be responsible for the observed 1.3-fold (P < 0.05) N-stearoyl taurine and N-palmitoyl taurine increase in …
Number of citations: 92 www.sciencedirect.com
MC Hunt, MI Siponen, SEH Alexson - Biochimica et Biophysica Acta (BBA) …, 2012 - Elsevier
… fatty acids to taurine, resulting in the production of N-acyl taurines and CoASH (the figure shows stearoyl-CoA (C 18:0 -CoA) and taurine, resulting in the production of N-stearoyl taurine)…
Number of citations: 165 www.sciencedirect.com
MC Hunt, V Tillander, SEH Alexson - Biochimie, 2014 - Elsevier
… Assuming a cut-off of 400 Da, theoretically chain-lengths of up to N-stearoyl taurine (391 Da) and possibly N-arachidonoyl taurine (412 Da) could diffuse across the membrane. Diffusion …
Number of citations: 83 www.sciencedirect.com
AH Hubbard, X Zhang, S Jastrebski… - BMC …, 2019 - bmcgenomics.biomedcentral.com
… clustering include additional lipids related to signaling and fatty acid oxidation – such as adipoylcarnitine and the taurine related endocannabinoids N-oleoy N-Stearoyl taurine (Figs. 9 …
Number of citations: 16 bmcgenomics.biomedcentral.com

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